molecular formula C24H20N4O B14481270 4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- CAS No. 65925-16-8

4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl-

Cat. No.: B14481270
CAS No.: 65925-16-8
M. Wt: 380.4 g/mol
InChI Key: MWZOCBFOVYJHJM-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzimidazole families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Quinazolinone derivatives: Widely studied for their pharmacological properties.

Uniqueness

4(3H)-Quinazolinone, 3-((5,6-dimethyl-1H-benzimidazol-2-yl)methyl)-2-phenyl- is unique due to its combined structural features of both quinazolinone and benzimidazole, which may confer enhanced biological activity and specificity compared to other similar compounds .

Properties

CAS No.

65925-16-8

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

3-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C24H20N4O/c1-15-12-20-21(13-16(15)2)26-22(25-20)14-28-23(17-8-4-3-5-9-17)27-19-11-7-6-10-18(19)24(28)29/h3-13H,14H2,1-2H3,(H,25,26)

InChI Key

MWZOCBFOVYJHJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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